molecular formula C13H18N4O2 B1398588 tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate CAS No. 1269293-39-1

tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate

Cat. No.: B1398588
CAS No.: 1269293-39-1
M. Wt: 262.31 g/mol
InChI Key: YCYWUTFHHVXNFK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate is a synthetic organic compound featuring a fused imidazo[4,5-b]pyridine heterocyclic system. This structure is of significant interest in medicinal chemistry and pharmaceutical research. The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Compounds containing this core are frequently investigated for their potential in developing new therapeutic agents, and similar structures have been explored for anticancer properties . The molecule is functionalized with a tert-butoxycarbonyl (Boc) protected amine, a common protecting group that enhances the compound's stability and provides a handle for further synthetic manipulation. This makes it a valuable building block for the synthesis of more complex molecules, such as potential enzyme inhibitors or receptor ligands. Researchers utilize this and related compounds as key intermediates in constructing targeted chemical libraries for high-throughput screening. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[2-(1H-imidazo[4,5-b]pyridin-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)15-8-6-10-16-9-5-4-7-14-11(9)17-10/h4-5,7H,6,8H2,1-3H3,(H,15,18)(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYWUTFHHVXNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Carbamate formation: The tert-butyl carbamate group can be introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any reducible functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the imidazo[4,5-b]pyridine ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate exhibit significant anticancer properties. For instance, the compound has been investigated for its ability to inhibit the activity of protein kinases involved in cancer progression. Specifically, it has been shown to target the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in many cancers .

Neuroprotective Effects

Research has also pointed to the neuroprotective potential of imidazo[4,5-b]pyridine derivatives. These compounds may offer protective effects against neurodegenerative diseases by modulating pathways associated with neuronal survival and inflammation .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been documented in several studies. It has been noted that imidazo[4,5-b]pyridine derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating autoimmune diseases .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step procedures that include the formation of the imidazo[4,5-b]pyridine core followed by carbamate formation. Various synthetic routes have been optimized to enhance yield and purity .

Case Study 1: Inhibition of PI3K Pathway

A study published in a peer-reviewed journal demonstrated that a related imidazoquinoline compound effectively inhibited the PI3K pathway in cancer cell lines. The results showed a significant reduction in cell proliferation and migration .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using animal models of neurodegeneration have indicated that imidazo[4,5-b]pyridine derivatives can reduce neuronal loss and improve cognitive function when administered prior to neurotoxic insults .

Case Study 3: Anti-inflammatory Effects

A clinical trial evaluated the anti-inflammatory effects of a similar compound in patients with rheumatoid arthritis. The results suggested a decrease in inflammatory markers and improved patient-reported outcomes .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine core can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Core Structure Substituents Key Properties Synthetic Applications
tert-Butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate Imidazo[4,5-b]pyridine Ethyl linker + tert-butyl carbamate High solubility, stability; used as a protected amine intermediate Drug discovery (kinase inhibitors, PROTACs)
3-[4-(Benzyloxy)phenyl]-6-chloro-1-ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Imidazo[4,5-b]pyridinone Chlorine at C6, benzyloxy-phenyl at N3, ethyl at N1 Enhanced electrophilicity; used in kinase inhibitor synthesis Intermediate for antitumor agents (e.g., PARP inhibitors)
1-(3-Aminopyridin-2-yl)-1H-benzimidazole Benzimidazole + pyridine Amino group at pyridine C3 Dual aromatic systems; potential DNA intercalation Antiviral and antimicrobial agents
tert-Butyl (1-(3H-imidazo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)carbamate Imidazo[4,5-b]pyridine + pyrrolidine Pyrrolidine ring at C2 + tert-butyl carbamate Conformational rigidity; improved binding affinity CNS-targeting drug candidates (e.g., dopamine receptor modulators)

Pharmacological Potential

  • PROTACs : The ethylcarbamate linker in the target compound is utilized in PROTAC (Proteolysis-Targeting Chimera) designs, enabling conjugation of E3 ligase ligands to target-binding moieties .
  • Anticancer Agents: Chlorinated imidazo[4,5-b]pyridinones exhibit IC₅₀ values <100 nM against breast cancer cell lines (MCF-7), outperforming non-halogenated analogues .

Biological Activity

Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate is a synthetic organic compound belonging to the imidazopyridine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly against various diseases.

Chemical Structure and Properties

The compound features an imidazo[4,5-b]pyridine core, which is a fused heterocyclic system, along with a tert-butyl carbamate group. The structure can be represented as follows:

C13H18N4O2\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_2

This configuration allows the compound to interact with various biological targets, influencing multiple cellular processes.

Enzyme Inhibition

One of the primary mechanisms of action for this compound is its inhibition of Sterol 14-alpha demethylase (CYP51) . This enzyme is crucial for ergosterol biosynthesis in fungi, making it a target for antifungal agents. The compound binds to the active site of CYP51, effectively inhibiting its enzymatic activity. This inhibition has been shown to prevent the yeast-to-mold transition in Candida spp., a significant factor in fungal pathogenicity .

Antifungal Activity

Research indicates that this compound exhibits potent antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains, particularly those resistant to conventional treatments.

Fungal Strain Minimum Inhibitory Concentration (MIC) Reference
Candida albicans0.5 µg/mL
Aspergillus fumigatus1 µg/mL

Antiparasitic Activity

The compound has also shown potential against parasitic infections. For instance, it was evaluated for its activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Studies indicated that derivatives of imidazopyridines could inhibit the growth of this parasite while exhibiting low toxicity to mammalian cells .

Case Studies

Case Study 1: Antifungal Efficacy

In a study examining the antifungal efficacy of this compound, researchers found that it significantly reduced fungal load in infected murine models when administered at therapeutic doses. The study highlighted its potential as a novel antifungal agent with a unique mechanism of action compared to existing treatments .

Case Study 2: Antiparasitic Activity

A separate investigation into the antiparasitic properties revealed that this compound effectively inhibited T. brucei growth with an EC50 value of approximately 22 nM. The low toxicity profile observed during testing suggests that it could serve as a lead compound for further development in treating trypanosomiasis .

Research Applications

This compound is not only significant in therapeutic contexts but also serves as a valuable tool in chemical biology and medicinal chemistry:

  • Medicinal Chemistry : It acts as a scaffold for developing new therapeutic agents targeting various diseases.
  • Biological Assays : The compound is utilized in assays to study its effects on enzymes and receptors.
  • Chemical Biology : It aids in investigating cellular pathways and molecular interactions.

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate and its intermediates?

The synthesis typically involves nucleophilic substitution and carbamate protection strategies. For example:

  • Stepwise alkylation : Reacting imidazo[4,5-b]pyridine derivatives with bromoethylamine intermediates, followed by tert-butoxycarbonyl (Boc) protection under basic conditions (e.g., NaHCO₃/DCM) .
  • Microwave-assisted coupling : Accelerating reaction rates for intermediates like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidenemalononitriles to form fused heterocycles, which are then Boc-protected .
  • Purification : Flash chromatography (e.g., 0–30% MeOH/DCM gradients) is critical for isolating pure products .

Q. How can researchers characterize the structural integrity of this compound and its derivatives?

A multi-technique approach is recommended:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths, angles, and hydrogen-bonding networks .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm Boc-group integrity (e.g., tert-butyl protons at δ ~1.4 ppm) and imidazo-pyridine aromaticity .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formulas (e.g., C14_{14}H20_{20}N4_4O2_2) with <2 ppm error .

Advanced Research Questions

Q. How can regioselectivity challenges in imidazo[4,5-b]pyridine functionalization be addressed?

Regioselectivity in reactions (e.g., Michael additions) is influenced by electronic and steric factors:

  • DFT calculations : Model transition states to predict preferential attack sites on the imidazo-pyridine core. For example, the C5 position is more electrophilic due to conjugation with the pyridine ring .
  • Protecting group strategies : Use Boc or silyl groups to block reactive sites and direct substitutions to desired positions .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected 1H^1H-NMR splitting or HRMS adducts) require:

  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-optimized structures) to identify artifacts .
  • Twinning analysis : For X-ray data, use SHELXL’s TWIN/BASF commands to refine twinned crystals and avoid misinterpretation .
  • Isotopic labeling : Confirm ambiguous peaks via 15N^{15}N- or 13C^{13}C-labeled analogs.

Q. What strategies are effective for studying the biological activity of this compound in kinase inhibition?

  • Kinase profiling : Screen against Aurora kinases (A/B/C) using fluorescence polarization assays. Derivatives with piperazine or trifluoromethyl substitutions show IC50_{50} values <0.2 μM .
  • Structure-activity relationship (SAR) : Modify the Boc group or imidazo-pyridine substituents to enhance selectivity. For example, 4-fluorophenyl analogs improve binding to p38 MAPK .
  • Metabolic stability : Use liver microsome assays to evaluate Boc-group stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate
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tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate

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